molecular formula C16H16N2S2 B2525198 N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-35-5

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2525198
CAS No.: 891083-35-5
M. Wt: 300.44
InChI Key: VPUXGJOBHAWLAO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethylphenyl group and a methylthio group attached to the benzothiazole ring

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the construction of C–S and C–N bonds via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and tolerates a wide range of substrates, making it suitable for the synthesis of diverse benzothiazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The metal-free reductive coupling method mentioned above can be adapted for industrial-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar chemical properties.

    6-Methylthio-2-aminobenzothiazole: Another benzothiazole derivative with a methylthio group.

    2-(2,5-Dimethylphenyl)benzothiazole: A compound with a similar phenyl substitution pattern.

Uniqueness

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of its dimethylphenyl and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-4-5-11(2)14(8-10)18-16-17-13-7-6-12(19-3)9-15(13)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXGJOBHAWLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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